molecular formula C15H10O4 B15147704 6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone

6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone

Cat. No.: B15147704
M. Wt: 254.24 g/mol
InChI Key: KEZLDSPIRVZOKZ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone is a chemical compound known for its unique structure and diverse applications This compound belongs to the class of benzofuranones, which are characterized by a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone typically involves the condensation of 4-hydroxybenzaldehyde with 6-hydroxy-3(2H)-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuranones depending on the reagents used.

Scientific Research Applications

6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    (2Z)-2-[(4′-Hydroxyphenyl)methylene]-6-methoxy-7-prenyl-3(2H)-benzofurane: A similar aurone with potential anticancer properties.

Properties

IUPAC Name

6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZLDSPIRVZOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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